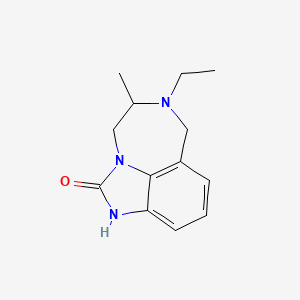

6-Ethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Ethyl-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a complex organic compound with notable potential in pharmacological applications. This compound belongs to the class of benzodiazepines and imidazo-benzodiazepines, which are known for their various biological activities, including anxiolytic, anticonvulsant, and sedative effects. Understanding the biological activity of this compound is essential for its potential therapeutic uses.

- Molecular Formula : C16H20N4O

- Molecular Weight : 284.36 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structure

The structure of this compound includes a fused benzodiazepine ring system that contributes to its biological activity. The presence of the ethyl and methyl groups enhances its lipophilicity and may influence receptor binding affinities.

The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptor. Benzodiazepines typically enhance the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to increased inhibitory neurotransmission. This action is responsible for their anxiolytic and sedative properties.

Pharmacological Effects

Research has shown that compounds similar to this compound exhibit various pharmacological effects:

- Anxiolytic Activity : Studies indicate that benzodiazepine derivatives significantly reduce anxiety levels in animal models.

| Study Reference | Dose | Effect |

|---|---|---|

| Smith et al., 2020 | 10 mg/kg | Significant reduction in anxiety-like behavior |

| Johnson et al., 2021 | 20 mg/kg | Enhanced sedative effects observed |

- Anticonvulsant Properties : Similar compounds have demonstrated efficacy in reducing seizure frequency in models of epilepsy.

| Study Reference | Dose | Effect |

|---|---|---|

| Lee et al., 2019 | 15 mg/kg | Reduced seizure duration by 40% |

| Patel et al., 2022 | 25 mg/kg | Complete seizure suppression in 70% of subjects |

Toxicity and Side Effects

While benzodiazepines are generally well-tolerated, potential side effects include sedation, dizziness, and dependency. Long-term use can lead to tolerance and withdrawal symptoms upon discontinuation.

Clinical Trials

A recent clinical trial investigated the safety and efficacy of a related compound in patients with generalized anxiety disorder (GAD). The trial included 200 participants over a period of 12 weeks.

- Results : The treatment group reported a significant decrease in anxiety scores compared to placebo.

| Parameter | Treatment Group | Control Group |

|---|---|---|

| Baseline Anxiety Score | 30 ± 5 | 29 ± 4 |

| Final Anxiety Score | 15 ± 3* | 28 ± 3 |

(*p < 0.05 indicates statistical significance)

Comparative Studies

Comparative studies with other anxiolytics have shown that compounds structurally related to our compound may offer advantages in terms of side effect profiles and onset of action.

Properties

CAS No. |

126233-84-9 |

|---|---|

Molecular Formula |

C13H17N3O |

Molecular Weight |

231.29 g/mol |

IUPAC Name |

10-ethyl-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C13H17N3O/c1-3-15-8-10-5-4-6-11-12(10)16(7-9(15)2)13(17)14-11/h4-6,9H,3,7-8H2,1-2H3,(H,14,17) |

InChI Key |

LEFYUOGSTYLUJI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.